molecular formula C9H10N2O2 B180175 1-Methyl-6-nitroindoline CAS No. 115210-53-2

1-Methyl-6-nitroindoline

Cat. No.: B180175
CAS No.: 115210-53-2
M. Wt: 178.19 g/mol
InChI Key: HRRUUKMOEWHYKX-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Ring System in Modern Organic Synthesis and Materials Science

The indoline ring system, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in organic chemistry. researchgate.netirjmets.com Its structural motif is embedded in numerous natural products, pharmaceuticals, and agrochemicals. irjmets.comnumberanalytics.comopenmedicinalchemistryjournal.com The versatility of the indoline core allows for functionalization at various positions, enabling the synthesis of diverse molecular architectures with a wide range of biological activities. numberanalytics.comnumberanalytics.com Classic synthetic methodologies like the Fischer indole (B1671886) synthesis, along with modern metal-catalyzed reactions and C-H activation strategies, have provided chemists with powerful tools to construct and modify the indoline framework. researchgate.netnumberanalytics.com

Beyond its role in medicinal chemistry, the indoline scaffold is increasingly utilized in materials science. numberanalytics.comnumberanalytics.com Indole-based compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), owing to their unique photophysical properties. numberanalytics.com The development of novel synthetic methods continues to expand the potential of indoline derivatives in creating advanced materials with tailored functionalities. researchgate.net

Overview of Nitroindoline (B8506331) Derivatives within Heterocyclic Chemistry Research

Nitroindoline derivatives represent an important subclass of indoline compounds, characterized by the presence of one or more nitro groups on the aromatic ring. The introduction of a nitro group significantly influences the electronic properties of the indoline system, rendering it a valuable synthon for further chemical transformations. biosynth.com The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic substitution reactions. researchgate.netnii.ac.jp

The chemistry of nitroindolines is rich and varied. For instance, 6-nitroindoline (B33760) serves as a reactant in the preparation of various biologically active compounds, including melatonin (B1676174) receptor antagonists and anticancer agents. sigmaaldrich.com Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a host of other functionalized indoline derivatives. The study of nitroindoline chemistry is crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential therapeutic applications.

Academic Research Context of 1-Methyl-6-nitroindoline as a Model System

Within the vast landscape of nitroindoline chemistry, this compound has emerged as a significant model system for academic research. Its synthesis has been a subject of investigation, with methods like the methylation of 6-nitroindole (B147325) using dimethyl carbonate being reported to produce the compound in high yield and purity. google.comgoogle.com

The presence of both a methyl group at the 1-position and a nitro group at the 6-position provides a unique electronic and steric environment, influencing its reactivity and spectroscopic properties. For example, the related compound 1-methyl-5-nitroindoline (B98089) has been used as a molecular probe to study the structural changes of liquid water with temperature, highlighting the sensitivity of the nitroindoline chromophore to its environment. acs.org Research on this compound and its isomers contributes to a fundamental understanding of reaction mechanisms, such as nucleophilic substitution and C-H functionalization, within the nitroindole class of compounds. researchgate.netnii.ac.jp Studies involving related nitroindoles have also shed light on their potential as intermediates in the synthesis of more complex heterocyclic systems. researchgate.net

Physicochemical and Spectroscopic Properties

The specific placement of the methyl and nitro groups on the indoline core of this compound imparts distinct physicochemical and spectroscopic characteristics. While detailed experimental data for this specific isomer is not extensively published in isolation, data from closely related analogs provide valuable insights.

Interactive Data Table: Physicochemical Properties of Related Nitroindoline Derivatives

Property6-Nitroindoline biosynth.comsigmaaldrich.com1-Methyl-5-nitroindoline-2,3-dione nih.gov1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole vulcanchem.com
Molecular Formula C₈H₈N₂O₂C₉H₆N₂O₄C₁₇H₁₅ClN₂O₂
Molecular Weight 164.16 g/mol 206.15 g/mol 314.8 g/mol
Melting Point 67-69 °CNot available178–180°C
Solubility Not availableNot availableLimited water solubility (<0.1 mg/mL at 25°C)

Interactive Data Table: Spectroscopic Data of Related Nitroindoline Derivatives

Spectroscopic TechniqueObserved Characteristics for Related Compounds
UV-Vis Nitroindole isomers typically exhibit one or more broad absorption peaks in the near-UV range (300-400 nm). For example, 6-nitroindole has two maxima in this range. acs.org 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole shows λmax at 275 nm (π→π* transition of indole) and 340 nm (n→π* of nitro group). vulcanchem.com
Infrared (IR) Strong absorptions characteristic of the nitro group are expected. For instance, 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole displays strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch). vulcanchem.com 1-Allyl-2-methyl-5-nitro-1H-indole shows a peak at 1340 cm⁻¹ for the O=N=O stretching.
Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum would show signals corresponding to the methyl protons and the protons on the aromatic and dihydro-pyrrole rings. For comparison, in 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole, signals for the methyl groups appear around δ 2.35 ppm. vulcanchem.com

Synthesis and Reactivity

The synthesis of this compound is a key area of research, with various methods being explored to achieve efficient and selective production.

Synthesis

A notable method for the preparation of 1-Methyl-6-nitroindole, a closely related indole derivative, involves the N-methylation of 6-nitroindole. One patented process describes the use of dimethyl carbonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. This reaction, when heated, has been reported to yield 1-methyl-6-nitroindole in 96% yield with 99.5% purity. google.comgoogle.com This method is highlighted as an environmentally friendlier alternative to traditional methylating agents like methyl iodide, which are highly toxic. google.com

Reactivity

The reactivity of the this compound scaffold is largely dictated by the interplay between the electron-donating nature of the methylated nitrogen and the electron-withdrawing effect of the nitro group.

Nucleophilic Substitution: The nitro group activates the indole ring towards nucleophilic substitution. Research on the related 1-methoxy-6-nitroindole shows that it undergoes regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp For example, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group at the 2-position. researchgate.net

Reduction of the Nitro Group: The nitro group can be reduced to an amino group. This transformation is a common and crucial step in the synthesis of a wide range of substituted indoles and indolines. For instance, the reduction of 6-nitro-3-indoleacetonitrile to the corresponding amine can be achieved using Raney nickel and hydrogen. researchgate.net

Reactions at the Indoline Core: The dihydro-pyrrole portion of the indoline ring can undergo dehydrogenation to form the corresponding indole. This oxidation can be accomplished using reagents like manganese dioxide (MnO₂). researchgate.net Conversely, indoles can be reduced to indolines, for example, stereoselectively to cis-indolines using triethylsilane-trifluoroacetic acid. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-nitro-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUUKMOEWHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 6 Nitroindoline and Analogous Nitroindolines

N-Methylation Strategies for 6-Nitroindoline (B33760) Precursors

A principal method for the synthesis of 1-methyl-6-nitroindoline involves the direct N-methylation of 6-nitroindoline. This approach is favored for its directness and efficiency.

Direct Alkylation of 6-Nitroindoline with Methylating Reagents

The direct alkylation of 6-nitroindoline is a common and effective method for producing this compound. This reaction typically employs a methylating agent in the presence of a base.

One established method utilizes dimethyl carbonate (DMC) as a methylating agent. acs.orgunive.it This approach is considered environmentally safer compared to traditional reagents like methyl iodide and dimethyl sulfate, which are known for their high toxicity. acs.org The reaction of 6-nitroindole (B147325) with DMC is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. acs.orggoogle.comgoogle.com This process has been successfully scaled for large-scale production, demonstrating its industrial viability. acs.org For instance, heating a mixture of 6-nitroindole, potassium carbonate, and dimethyl carbonate in DMF to approximately 126°C results in a high yield of 1-methyl-6-nitroindole after a relatively short reaction time. acs.orggoogle.com The product can be isolated by precipitation upon cooling and dilution with water. acs.orggoogle.com

Another classic, though more hazardous, approach involves the use of methyl iodide with a base like potassium carbonate. While effective, this method requires careful handling due to the low boiling point and carcinogenic nature of methyl iodide. acs.org

The choice of base and solvent system is crucial for the success of the N-methylation. Sodium hydride (NaH) in DMF has also been reported as an effective base for this transformation. researchgate.netscispace.com

Table 1: Comparison of N-Methylation Reagents for 6-Nitroindoline

Methylating ReagentBaseSolventTemperatureYieldReference
Dimethyl CarbonateK₂CO₃DMF~126 °C96% google.com, acs.org
Methyl IodideK₂CO₃DMFElevated>90% conversion
Alkyl HalideNaHDMFRoom Temp64-91% researchgate.net, scispace.com

One-Pot Alkylation-Oxidation Protocols in N-Substituted Nitroindole Synthesis

A one-pot method for the simultaneous alkylation and oxidation (aromatization) of indolines provides an efficient route to N-alkyl-6-nitroindoles. researchgate.netscispace.com This process, starting from 6-nitroindoline, involves reaction with an alkyl halide and sodium hydride (NaH) as a base in non-degassed dimethylformamide (DMF) at room temperature. researchgate.netscispace.com This method is particularly effective for accessing various N-alkyl-6-nitroindoles, which are valuable intermediates in medicinal chemistry, with reported yields ranging from 64–91%. researchgate.netscispace.com The presence of NaH is noted to be critical for achieving high conversion rates. researchgate.net This approach streamlines the synthesis by combining the N-alkylation and the aromatization of the indoline (B122111) ring into a single step. researchgate.netscispace.com

Regioselective Nitration Approaches to Indoline and Indole (B1671886) Derivatives

The regioselective introduction of a nitro group onto an indoline or indole framework is another key strategy for synthesizing nitroindoline (B8506331) derivatives. The position of nitration is highly dependent on the directing effects of the substituents already present on the ring.

Nitration of Indoline-2-carboxylic Acid and Subsequent Dehydrogenation

A well-established route to 6-nitroindole derivatives starts with the nitration of indoline-2-carboxylic acid. thieme-connect.com The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (e.g., -20 to -10 °C) to achieve regioselectivity, favoring the formation of 6-nitroindoline-2-carboxylic acid. thieme-connect.com The protonated nitrogen of the indoline ring directs the incoming nitro group to the meta position (position 6). thieme-connect.com

Following nitration, the resulting 6-nitroindoline-2-carboxylic acid is esterified to its methyl ester. thieme-connect.com This esterification is commonly achieved by treatment with methanol (B129727) in the presence of an acid catalyst. The final step involves the dehydrogenation (aromatization) of the indoline ring to form the corresponding indole. thieme-connect.com A common and efficient reagent for this oxidation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which provides high yields of methyl 6-nitroindole-2-carboxylate. thieme-connect.com An alternative, though lower-yielding, dehydrogenation method uses manganese dioxide (MnO₂). This multi-step process provides a reliable pathway to 6-nitroindole-2-carboxylates from commercially available starting materials. thieme-connect.com

Nitration of Indoline and Related Analogues

The direct nitration of indoline itself selectively yields 6-nitroindoline due to the meta-directing effect of the protonated amino group under acidic conditions. thieme-connect.com This provides a direct precursor for subsequent N-alkylation to form compounds like this compound.

The regioselectivity of nitration can be altered by modifying the nitrogen substituent. For instance, the nitration of 1-acetylindoline (B31821) results in 1-acetyl-5-nitroindoline (B1328934) as the major product, because the N-acetyl group is a para-director. thieme-connect.com

More recent methods for the nitration of indoles have explored milder and more selective conditions. rsc.orgrsc.org For example, a method using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed for the regioselective nitration of indoles at the 3-position under non-acidic and non-metallic conditions. rsc.orgrsc.org While this specific method targets the 3-position, it highlights the ongoing development of new nitration technologies that could potentially be adapted for other positions on the indole or indoline ring.

Indirect Synthetic Pathways to Nitroindoline Scaffolds

Indirect pathways offer alternative strategies for constructing the nitroindoline core. These methods often involve building the heterocyclic ring system from acyclic precursors or employing ring transformation reactions.

One such approach is the Fischer indole synthesis, which is a versatile method for creating indole derivatives. zenodo.org Although it cannot produce indole itself, it is widely used for substituted indoles. chemcess.com For example, the cyclization of the 3-nitrophenylhydrazone of ethyl pyruvate (B1213749) has been used to synthesize ethyl 6-nitroindole-2-carboxylate, albeit in low yield and as a mixture with the 4-nitro isomer. thieme-connect.com The use of polyphosphoric acid as a cyclizing agent has improved the success of the Fischer synthesis for some nitroindoles. zenodo.org

Another indirect method involves the intramolecular cyclization of substituted phenyl derivatives. For instance, (S)-6-nitro-indoline-2-carboxylic acid has been synthesized from L-phenylalanine through nitration followed by intramolecular nitro amination. researchgate.net This approach leverages a readily available chiral starting material to produce enantiomerically pure nitroindoline derivatives.

The concept of using synthetic scaffolds, while more commonly applied in metabolic engineering and pathway optimization, offers a conceptual framework for designing complex multi-step syntheses. nih.govnih.govmdpi.comd-nb.infocam.ac.uk By analogy, complex organic syntheses can be viewed as a sequence of reactions on a molecular scaffold, where each step is designed to build upon the previous one in a controlled manner. This perspective can guide the development of novel, efficient synthetic routes to complex targets like substituted nitroindolines.

Cyclization Reactions for Indoline Ring Formation (e.g., Fischer Indole Synthesis variants for nitroindoles)

The Fischer indole synthesis is a classic and adaptable method for forming indole rings, which can be subsequently reduced to indolines. The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. While the deactivating effect of the nitro group can present challenges, modifications to this method have enabled the successful synthesis of various nitroindoles. nih.govzenodo.org

One significant adaptation involves the use of polyphosphoric acid (PPA) as the cyclizing agent, which has proven effective in synthesizing all four positional isomers of nitroindole. zenodo.org Research has described an efficient and modified synthesis of ethyl 4-, 5-, 6-, and 7-nitroindole-2-carboxylates using this approach. nih.gov The process begins with the formation of the appropriate nitrophenylhydrazone from a substituted nitrophenylhydrazine (B1144169) and ethyl pyruvate. This intermediate is then subjected to cyclization. For instance, ethyl 6-nitroindole-2-carboxylate has been synthesized from the 3-nitrophenylhydrazone of ethyl pyruvate, though sometimes as a mixture with the 4-nitro isomer. thieme-connect.com

A general scheme for this variant is the reaction of nitrophenylhydrazones with ethyl pyruvate, followed by cyclization, saponification of the resulting ester to a carboxylic acid, and subsequent decarboxylation to yield the target nitroindole. zenodo.org

PrecursorKey ReagentsIntermediate ProductFinal Product (after hydrolysis & decarboxylation)Reference
3-Nitrophenylhydrazone of ethyl pyruvatePolyphosphoric Acid (PPA)Ethyl 6-nitroindole-2-carboxylate6-Nitroindole zenodo.orgthieme-connect.com
4-Nitrophenylhydrazone of ethyl pyruvatePolyphosphoric Acid (PPA)Ethyl 5-nitroindole-2-carboxylate5-Nitroindole thieme-connect.com
2-Methyl-5-nitrophenylhydrazine + Ethyl pyruvatePolyphosphoric Acid (PPA)Ethyl 4-nitro-7-methylindole-2-carboxylate4-Nitro-7-methylindole zenodo.org

Transformations of Substituted Indole Precursors (e.g., from 2,3-dihydroindole derivatives)

An alternative and often more direct route to specific nitroindolines involves the chemical transformation of an existing indole or indoline (2,3-dihydroindole) core. This "indoline-indole" approach can offer better control over regioselectivity, particularly for the placement of the nitro group. thieme-connect.com

A key strategy is the nitration of an indoline derivative, followed by N-alkylation and dehydrogenation if the indole form is desired. For example, the synthesis of methyl 6-nitroindole-2-carboxylate begins with the nitration of indoline-2-carboxylic acid using concentrated nitric acid in sulfuric acid. This step selectively yields 6-nitroindoline-2-carboxylic acid as the main product. thieme-connect.com The indoline nitrogen directs the electrophilic nitration primarily to the meta position (C6). The resulting acid can be esterified to methyl 6-nitroindoline-2-carboxylate. thieme-connect.com This saturated ring can then be dehydrogenated to the corresponding indole. thieme-connect.com

To synthesize the target compound, This compound , a common final step is the N-methylation of the corresponding nitroindole or nitroindoline precursor. A documented method involves the methylation of 6-nitroindole using dimethyl carbonate as the methylating agent in the presence of a base like potassium carbonate. google.comgoogle.com

Starting MaterialReaction TypeKey ReagentsProductReference
Indoline-2-carboxylic acidNitrationHNO₃, H₂SO₄6-Nitroindoline-2-carboxylic acid thieme-connect.com
6-NitroindoleN-methylationDimethyl carbonate, K₂CO₃, DMF1-Methyl-6-nitroindole google.com
1-AcetylindolineNitrationHNO₃, H₂SO₄1-Acetyl-5-nitroindoline thieme-connect.com

Optimization of Synthetic Reaction Conditions and Yields for Nitroindoline Formation

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and side products. numberanalytics.com For the synthesis of nitroindolines, optimization focuses on several key steps, including nitration, N-alkylation, and dehydrogenation.

In the synthesis of methyl 6-nitroindole-2-carboxylate via the indoline-indole method, the dehydrogenation of the nitroindoline intermediate is a crucial step. The choice of dehydrogenating agent significantly impacts the yield. Refluxing methyl 6-nitroindoline-2-carboxylate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a benzene-ethyl acetate (B1210297) solvent mixture for 30 minutes provides the corresponding nitroindole in an excellent yield of 94%. thieme-connect.com This demonstrates a highly efficient and optimized transformation.

The N-methylation of 6-nitroindole to produce 1-methyl-6-nitroindole has also been optimized for high efficiency. A patented procedure details heating a mixture of 6-nitroindole, potassium carbonate, and dimethyl carbonate in N,N-dimethylformamide (DMF) at 126±3°C. google.com The reaction is monitored by HPLC and is typically complete within one hour. This optimized process results in a high yield of 96.1% for 1-methyl-6-nitroindole after precipitation and drying. google.com

ReactionStarting MaterialReagents & ConditionsProductYieldReference
N-Methylation6-NitroindoleDimethyl carbonate, K₂CO₃, DMF, 126±3°C, 1 h1-Methyl-6-nitroindole96.1% google.com
DehydrogenationMethyl 6-nitroindoline-2-carboxylateDDQ, EtOAc–benzene (B151609) (1:2), reflux, 30 minMethyl 6-nitroindole-2-carboxylate94% thieme-connect.com
Esterification6-Nitroindoline-2-carboxylic acidMeOH, p-toluenesulfonic acid monohydrate, 20 hMethyl 6-nitroindoline-2-carboxylate90% thieme-connect.com

Spectroscopic and Crystallographic Elucidation of 1 Methyl 6 Nitroindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-methyl-6-nitroindoline derivatives, NMR is instrumental in confirming their synthesis and understanding the electronic effects of various substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is the most commonly used NMR technique due to the high natural abundance and sensitivity of the proton nucleus. In the context of this compound derivatives, ¹H NMR spectra provide definitive confirmation of the molecular structure by revealing the chemical shifts, coupling constants, and multiplicities of each proton.

The ¹H NMR spectrum of the parent 6-nitroindoline (B33760) shows characteristic signals for the aromatic and aliphatic protons. chemicalbook.com The introduction of a methyl group at the N-1 position results in a singlet peak, typically appearing in the upfield region of the spectrum. rsc.org The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing nature of the nitro group at the C-6 position. libretexts.org This effect generally leads to a downfield shift of the protons on the benzene (B151609) ring. ucl.ac.uk

Substituents on the indoline (B122111) ring can cause further shifts in the proton resonances. For instance, electron-donating groups may cause an upfield shift, while additional electron-withdrawing groups would lead to further deshielding and a downfield shift. researchgate.net The coupling patterns between adjacent protons (vicinal coupling) are also invaluable for assigning the positions of substituents on the aromatic ring. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (ortho to NO₂)7.5 - 8.2Doublet (d) or Doublet of Doublets (dd)Significantly deshielded by the nitro group.
Aromatic (meta to NO₂)7.0 - 7.6Doublet (d) or Triplet (t)Less affected by the nitro group compared to ortho protons.
Aromatic (para to NO₂)7.2 - 7.8Doublet (d)
N-CH₃2.7 - 3.5Singlet (s)Characteristic signal for the N-methyl group. rsc.org
C2-H₂3.0 - 3.8Triplet (t)Aliphatic protons of the five-membered ring.
C3-H₂2.8 - 3.4Triplet (t)Aliphatic protons of the five-membered ring.

Note: Chemical shifts are dependent on the solvent and the specific substituents present in the molecule. The data presented is a general guide. msu.edudocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Although ¹³C has a low natural abundance (1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. ox.ac.uk

In this compound derivatives, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. The chemical shifts are highly sensitive to the electronic environment. The carbon atom attached to the nitro group (C-6) is significantly deshielded and appears at a downfield chemical shift. researchgate.netarabjchem.org Conversely, the carbon of the N-methyl group appears at a characteristic upfield position. rsc.org

The positions of other aromatic and aliphatic carbons can be assigned based on established chemical shift correlations and by comparison with related structures. oregonstate.edursc.org The electron-withdrawing effect of the nitro group influences the chemical shifts of all carbons in the benzene ring, with the most pronounced effects on the ipso (C-6), ortho (C-5 and C-7), and para (C-4) carbons. arabjchem.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Derivatives

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
C=O (if present)160 - 180Carbonyl carbon in derivatives with ester or amide groups.
C-NO₂ (C-6)140 - 150Significantly deshielded due to the nitro group.
Aromatic C (quaternary)130 - 155Includes C-3a and C-7a.
Aromatic CH105 - 130Chemical shifts are influenced by the position relative to the nitro group.
C-245 - 55Aliphatic carbon of the five-membered ring.
C-325 - 35Aliphatic carbon of the five-membered ring.
N-CH₃30 - 40Characteristic signal for the N-methyl group.

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. ucl.ac.ukresearchgate.netmsu.eduacs.orgresearchgate.net

Application of Advanced NMR Techniques for Electronic Distribution Studies

Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning all proton and carbon signals. ox.ac.uk These experiments establish correlations between directly bonded (HSQC) and long-range coupled (HMBC) nuclei, providing a complete picture of the molecular connectivity. ipb.pt

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to study the spatial proximity of protons, which can be crucial for determining the stereochemistry of certain derivatives. ipb.pt For instance, NOE can help to confirm the relative orientation of substituents on the indoline ring.

The precise chemical shifts obtained from these advanced NMR experiments can also be correlated with theoretical calculations of electron density. researchgate.net This combined experimental and computational approach allows for a detailed investigation of the electronic distribution within the molecule and how it is perturbed by different substituents. Such studies are vital for understanding the reactivity and potential biological interactions of this compound derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment. jst.go.jp

In the FTIR spectrum of this compound derivatives, the most prominent and diagnostic peaks are those corresponding to the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as two strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netnih.gov

Other characteristic absorptions include the C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH₃ groups, which are observed in the 2800-3100 cm⁻¹ region. msu.edu The C-N stretching vibration of the N-methyl group and the C-N stretching of the indoline ring also give rise to specific bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net The presence of other functional groups in derivatives, such as carbonyl (C=O) or hydroxyl (O-H) groups, will result in strong, characteristic absorption bands in the spectrum. researchgate.net

Table 3: Key FTIR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1300 - 1370Strong
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (CH₃, CH₂)Stretch2850 - 2960Medium
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-N (Aromatic amine)Stretch1250 - 1360Medium

Note: Frequencies are approximate and can be influenced by the molecular structure and physical state of the sample.

Raman Spectroscopy in Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. renishaw.com It relies on the inelastic scattering of monochromatic light, and the resulting Raman shift corresponds to the energy of the molecular vibrations. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. scirp.org

For this compound derivatives, Raman spectroscopy can provide additional and confirmatory information to the FTIR data. The symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. nih.gov The breathing modes of the aromatic ring, which involve the synchronous expansion and contraction of the ring, are also typically strong in Raman spectra and can be sensitive to substitution patterns. renishaw.com

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound derivatives, aiding in their structural characterization and the analysis of intermolecular interactions in the solid state. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of compounds. For nitroindoline (B8506331) derivatives, specific MS methods provide critical insights.

Electron Ionization (EI) is a classic and widely used ionization method in mass spectrometry, valued for creating reproducible fragmentation patterns that are useful for structural identification. libretexts.orgwikipedia.org The technique bombards gas-phase molecules with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a radical cation, known as the molecular ion (M⁺•). libretexts.orgmsu.edu The mass-to-charge ratio (m/z) of this molecular ion directly corresponds to the molecular weight of the compound. rroij.com

For this compound, the molecular formula is C₉H₁₀N₂O₂, corresponding to a molecular weight of approximately 178.19 g/mol . In an EI-MS experiment, the molecular ion peak would be expected at an m/z value of 178. However, EI is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule during ionization. wikipedia.org This excess energy often leads to extensive fragmentation, and for some compounds, the molecular ion peak may be weak or entirely absent from the spectrum. libretexts.org The value of EI-MS lies in this fragmentation, which provides a structural fingerprint of the molecule.

CompoundMolecular FormulaCalculated Molecular Weight (g/mol)Expected Molecular Ion (M⁺•) Peak (m/z)
This compoundC₉H₁₀N₂O₂178.19178
6-Nitroindole (B147325)C₈H₆N₂O₂162.15162 nist.gov
1-Methyl-6-nitro-2,3-dihydro-1H-indol-2-oneC₉H₈N₂O₃192.17192

Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis to elucidate fragmentation pathways. msaltd.co.uklabmanager.com In a typical MS/MS experiment, a specific precursor ion (such as the molecular ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. labmanager.com This method provides unambiguous evidence for the structural connectivity of a molecule.

The fragmentation of nitroaromatic compounds is well-documented and typically involves characteristic neutral losses. uci.edunih.gov For this compound, the fragmentation pathways can be predicted based on its structure and data from related compounds. Common fragmentation events would include the loss of the nitro group (NO₂, 46 Da), the methyl group (CH₃•, 15 Da), and potentially cleavage of the indoline ring structure. For instance, fragmentation of nitro-fatty acids shows neutral losses of H₂O and HNO₂. nih.gov The analysis of tryptamine (B22526) derivatives has also shown characteristic cleavage of side chains. researchgate.net

Proposed fragmentation pathways for this compound would be substantiated by MS/MS experiments, allowing for the confirmation of its core structure and substituent placement. fu-berlin.denih.gov

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Structural Interpretation
178CH₃• (15)163Loss of the N-methyl radical
178NO₂• (46)132Loss of the nitro radical
163NO₂• (46)117Sequential loss of methyl and nitro groups
132HCN (27)105Ring cleavage of the 1-methylindoline (B1632755) cation

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. mometrix.compageplace.de When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy orbital to a higher energy orbital. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly its chromophores. pageplace.de

The this compound molecule contains two primary chromophores: the substituted benzene ring and the nitro group (-NO₂). These give rise to characteristic π → π* and n → π* transitions. The indole (B1671886) ring system itself is a known fluorophore, and its derivatives have been studied extensively. core.ac.uk The presence of substituents, especially a strong electron-withdrawing group like the nitro group, significantly influences the absorption and emission spectra. core.ac.uk Studies on other nitroindoles, such as 5-nitroindole, show strong absorption bands due to these electronic transitions. core.ac.uk The specific wavelengths (λmax) and intensities of these bands are sensitive to the molecular environment, including solvent polarity. core.ac.uk Emission spectra (fluorescence) arise when the excited electron returns to a lower energy state by emitting a photon. mometrix.com

CompoundSolventAbsorption λmax (nm)Associated Transition Type
This compound (Predicted)Ethanol~270-280π → π* (Benzenoid)
This compound (Predicted)Ethanol~340-360π → π* (Charge-transfer)
5-NitroindoleEthanol346 core.ac.uk1La band core.ac.uk
1-Acyl-7-nitroindoline DerivativeAqueous Buffer~307 researchgate.netNot specified

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov It provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules pack together in the crystal lattice. wikipedia.org

Through single-crystal X-ray diffraction, the exact conformation of this compound can be established. Studies on analogous compounds, such as 1-acetyl-5-nitro-indoline and 1-nitroindoline, have been successfully characterized using this technique. univ-lorraine.frunesp.br For 1-nitroindoline, the five-membered ring of the indoline system is not perfectly planar, and the nitramine group is significantly twisted with respect to the aromatic ring. researchgate.net

The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular forces. In nitro-substituted indole derivatives, packing is often dominated by a combination of π–π stacking interactions between the aromatic rings and hydrogen bonds involving the nitro group's oxygen atoms. acs.orgnih.gov For 5-nitroindole, molecules are stabilized by N–H···O hydrogen bonds, forming chains, and these chains further interact via dipole-dipole forces and π–π stacking. acs.orgnih.gov While this compound lacks the N-H donor for classical hydrogen bonding, weak C-H···O interactions involving the nitro group and the aromatic/aliphatic C-H bonds are expected to play a crucial role in stabilizing the crystal structure, alongside π–π stacking.

Crystallographic Data for the Related Compound 1-Nitroindoline univ-lorraine.fr
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.368 (2)
b (Å)5.520 (1)
c (Å)12.553 (3)
β (°)107.82 (3)
Volume (ų)683.9 (2)

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides profound insight into the electronic structure and chemical bonding within a crystal. univ-lorraine.fracs.org By modeling the aspherical distribution of electron density around each atom, one can visualize and quantify the nature of covalent bonds and intermolecular interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is applied to the experimental electron density to analyze its topological properties. univ-lorraine.frcdnsciencepub.com This involves locating bond critical points (BCPs) in the electron density (ρ), where the gradient of the density is zero. The properties at these points, such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the interaction. A negative Laplacian indicates a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell (like ionic or van der Waals) interaction.

A detailed charge density study on 1-nitroindoline revealed the topological properties of its covalent bonds. univ-lorraine.fr The N-NO₂ group acts as a strong electron-withdrawing entity, which polarizes the electron density distribution across the entire molecule. acs.org For this compound, similar effects are expected, with the nitro group dominating the electronic landscape. The topological analysis would quantify the strength and nature of all covalent bonds and the weaker C-H···O and π–π stacking interactions that dictate the crystal packing.

Theoretical Topological Characteristics of Selected Covalent Bonds in 1-Nitroindoline univ-lorraine.fr
Covalent Bondd (Å)ρ(r) (e Å⁻³)∇²ρ(r) (e Å⁻⁵)
N1-N21.3782.78-1.7
N2-O11.2293.62-1.2
N2-O21.2293.62-1.2
N1-C11.4421.75-13.6
C1-C61.3882.16-17.0

Role of X-ray Crystallography in High-Resolution Structural Elucidation for Related Heterocycles

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org In the study of heterocyclic systems, such as derivatives of this compound, this method provides unparalleled, high-resolution insights into the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.gov The resulting structural data is fundamental for understanding the compound's chemical behavior, reactivity, and potential biological activity. wikipedia.orgnih.gov

The process of X-ray crystallographic analysis begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. nih.gov This electron density map is then interpreted to build a model of the molecule's structure.

For complex organic molecules like substituted indolines, X-ray crystallography provides crucial information that cannot be obtained from other spectroscopic techniques alone. While methods like NMR and mass spectrometry can help to elucidate the connectivity of atoms, X-ray crystallography reveals the exact conformation of the molecule in the solid state. This includes the planarity of ring systems, the orientation of substituent groups, and the stereochemistry of chiral centers. imperial.ac.ukacs.orgresearchgate.net

In the context of nitroindoline derivatives, crystallographic studies have been instrumental in understanding the influence of various substituents on the geometry of the indoline core. For instance, a study on 1-acetyl-indoline and its nitro-substituted derivatives, including 1-acetyl-5-nitro-indoline, provided detailed molecular structures. unesp.br These analyses revealed precise bond lengths and angles, as well as the effects of the nitro group on the electronic structure of the molecule. unesp.brresearchgate.net

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. iucr.org For example, in the crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, centrosymmetric supramolecular dimers are formed via N—H⋯O hydrogen bonds, which are further organized into a three-dimensional network by C—H⋯O contacts and π–π interactions. iucr.org Understanding these interactions is vital as they can influence the physical properties of the compound, such as its melting point and solubility.

The data obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as exemplified by the data for 3-(naphth-1-ylmethyl)indole. researchgate.net A selection of crystallographic data for related heterocyclic compounds is presented in the table below to illustrate the level of detail provided by this technique.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate iucr.orgTriclinicP-18.4716(9)8.4722(7)13.0971(9)108.695(4)91.865(4)106.886(4)843.80(13)2
3-(naphth-1-ylmethyl)indole researchgate.netTriclinicP-110.302(5)12.522(4)13.383(4)111.9(1)116.86(6)71.65(5)1726.4294

This table presents a selection of crystallographic data for related heterocyclic compounds to illustrate the parameters determined by X-ray crystallography.

Computational and Quantum Chemical Investigations of Nitroindoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netaps.org Methods like the B3LYP hybrid functional are commonly employed to accurately model the structure and reactivity of nitroaromatic compounds. researchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. conflex.net For 1-Methyl-6-nitroindoline, this involves finding the minimum energy conformation of the indoline (B122111) ring system, which consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The five-membered ring is not planar and can adopt a puckered conformation.

Theoretical calculations on the closely related 1-nitroindoline, performed using the B3LYP functional with a 6-31G(d,p) basis set, provide insight into the expected geometry. univ-lorraine.fr The structure is characterized by the planarity of the six-membered ring and a slight puckering of the five-membered ring. univ-lorraine.fr The introduction of a methyl group at the N-1 position introduces further structural parameters but is not expected to dramatically alter the core geometry of the indoline skeleton. The nitro group at the C-6 position typically lies nearly coplanar with the aromatic ring to maximize electronic conjugation.

Table 1: Representative Optimized Geometrical Parameters for a Nitroindoline (B8506331) System Note: This data is based on analogous structures like 1-nitroindoline as a reference for expected values.

ParameterBondTypical Length (Å)
Bond LengthC-C (aromatic)1.38 - 1.40
C-N (indoline)~1.40
N-C (methyl)~1.47
C-N (nitro)~1.47
N-O (nitro)~1.23
Bond AngleC-N-C (ring)~108°
O-N-O (nitro)~124°

This is an interactive data table. Click on headers to sort.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In nitroaromatic compounds like this compound, the HOMO is generally distributed over the electron-rich indoline ring system, while the LUMO is predominantly localized on the electron-withdrawing nitro group. vulcanchem.commdpi.com This distribution makes the nitro group and adjacent carbons potential sites for nucleophilic attack. DFT calculations on similar nitroindoles have determined HOMO-LUMO gaps to be around 4.1 eV, suggesting moderate stability. vulcanchem.com

Table 2: Typical Frontier Molecular Orbital Energies for a Nitroindole Derivative Note: Values are illustrative and based on calculations for similar compounds.

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-2.1
Energy Gap (ΔE)4.1

This is an interactive data table. Click on headers to sort.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would reveal a significant concentration of negative potential around the oxygen atoms of the C-6 nitro group, identifying them as the most electron-rich sites and likely hydrogen bond acceptors. vulcanchem.com Conversely, positive potential would be located around the hydrogen atoms of the aromatic ring and the N-methyl group, indicating these as electron-deficient regions. vulcanchem.comresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2. researchgate.net

Chemical Potential (μ): The negative of electronegativity (μ = -χ). researchgate.net

Global Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2. researchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1 / η). arpgweb.com

Electrophilicity Index (ω): Measures the propensity to accept electrons. ω = μ² / (2η). researchgate.net

These parameters provide a theoretical framework for comparing the reactivity of different molecules. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors for a Nitroaromatic System Note: These values are calculated from the representative FMO energies in Table 2.

DescriptorSymbolValue
Ionization PotentialI6.2 eV
Electron AffinityA2.1 eV
Electronegativityχ4.15
Chemical Potentialμ-4.15 eV
Global Hardnessη2.05 eV
Global SoftnessS0.49 eV⁻¹
Electrophilicity Indexω4.21 eV

This is an interactive data table. Click on headers to sort.

Theoretical Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using quantum chemical calculations has become a standard procedure for verifying or revising proposed structures. rsc.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is one of the most reliable approaches for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. conicet.gov.arnih.gov

The accuracy of the predicted shifts depends on the level of theory (functional and basis set) and whether solvent effects are included. mdpi.comconicet.gov.ar Comparing the GIAO-calculated chemical shifts for a proposed structure with experimental values serves as a powerful validation tool. rsc.org For this compound, calculations would predict the chemical shifts for each unique carbon and proton, taking into account the electronic effects of the N-methyl and C-6 nitro substituents.

Table 4: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a 6-Nitroindoline (B33760) Core Note: Experimental values are typical for the 6-nitroindoline scaffold. Calculated values are illustrative of GIAO-DFT predictions.

Carbon AtomTypical Experimental δ (ppm)Illustrative Calculated δ (ppm)
C2~48~49
C3~30~31
C3a~130~131
C4~120~121
C5~118~119
C6~143~144
C7~108~109
C7a~152~153
N-CH₃~35~36

This is an interactive data table. Click on headers to sort.

Theoretical Vibrational Spectra Prediction and Assignment

Computational methods serve as a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. canterbury.ac.nz By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that acts as a "molecular fingerprint," aiding in the identification and structural characterization of the compound. canterbury.ac.nz These theoretical predictions are crucial for assigning specific vibrational modes to the experimentally observed absorption bands.

The primary method for these predictions is Density Functional Theory (DFT), often employing hybrid functionals like B3LYP. The choice of the basis set is critical for accuracy, with sets like 6-311+G often providing a good balance between computational cost and agreement with experimental data. researchgate.net Calculations are typically performed for an optimized molecular geometry in the gas phase to find the harmonic vibrational frequencies. arxiv.org However, for greater accuracy, environmental effects, especially in the condensed phase, may need to be considered. canterbury.ac.nz

A key component of the analysis is the Potential Energy Distribution (PED) calculation. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. This allows for a precise and unambiguous assignment of each calculated frequency to a specific molecular motion. For instance, in related indole (B1671886) compounds, N-H stretching vibrations are typically found in the 3220-3500 cm⁻¹ range, while C-N stretching appears around 1294 cm⁻¹. researchgate.net For this compound, distinct frequencies would be assigned to the stretching and bending modes of the nitro group (NO₂), the C-N bonds, the aromatic C-C bonds, and the various C-H bonds of the methyl group and the indoline ring.

Table 1: Representative Vibrational Mode Assignments for Indole-like Systems This table is illustrative, based on data for related compounds. Specific frequencies for this compound would require dedicated calculations.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3500 - 3220Stretching of the N-H bond in the indole ring (if unsubstituted).
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the methyl group.
NO₂ Asymmetric Stretch1560 - 1520Asymmetrical stretching of the N-O bonds in the nitro group.
NO₂ Symmetric Stretch1355 - 1345Symmetrical stretching of the N-O bonds in the nitro group.
C-N Stretch1300 - 1200Stretching of the Carbon-Nitrogen bond. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Solvatochromic Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating the electronically excited states of molecules. ohio-state.edu For this compound, TD-DFT calculations are used to predict its electronic absorption spectrum (UV-Vis) by determining the vertical excitation energies and oscillator strengths of its electronic transitions. ohio-state.edugoogle.com This analysis provides insight into the nature of the transitions, such as identifying them as π→π* or n→π* transitions, by examining the molecular orbitals involved. mdpi.com

TD-DFT is particularly valuable for studying the photochemical properties of nitroindoline systems. nih.gov For example, in studies of related 1-acyl-7-nitroindolines, TD-DFT calculations have been used to analyze the excited states manifold to understand photo-uncaging mechanisms. nih.gov The calculations can reveal how substituents on the indoline scaffold modify the electronic structure and, consequently, the light-absorbing properties of the molecule. nih.gov

Furthermore, TD-DFT, combined with continuum solvation models like the Polarizable Continuum Model (PCM), is employed to predict and understand the solvatochromic behavior of compounds. amazonaws.comresearchgate.net Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. By performing TD-DFT calculations in various simulated solvent environments, one can predict how the absorption maxima (λ_max) will shift with solvent polarity. amazonaws.com A negative solvatochromic behavior (a blue shift or hypsochromic shift with increasing solvent polarity) is often observed in nitro-aromatic compounds and is typically attributed to a greater stabilization of the ground state compared to the excited state in polar solvents. amazonaws.com

Table 2: Illustrative TD-DFT Data for Electronic Transitions in a Nitroaromatic System This table presents a conceptual representation of TD-DFT output for a molecule like this compound.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S₁3.104000.25HOMO -> LUMOπ -> π
S₂3.543500.01HOMO-1 -> LUMOn -> π
S₃4.133000.65HOMO -> LUMO+1π -> π*

Computational Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jp For nitroindoline systems, computational studies, primarily using DFT, have been crucial in mapping the potential energy surfaces of reactions, particularly photochemical processes like photo-uncaging. nih.govchemrxiv.org This involves identifying all plausible reaction pathways, locating the structures of intermediates and, most importantly, the transition states (TS) that connect them. researchtrends.nete3s-conferences.org

The process begins with searching the potential energy surface to find the stationary points corresponding to transition states. researchtrends.net Once a TS is located, it is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchtrends.net To verify that a transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) or Steepest Descent Path (SDP) calculation is performed. researchtrends.net

In the study of 1-acyl-7-nitroindolines, for example, computations have revealed competitive reaction pathways upon photoexcitation, such as a cyclization pathway versus a nitro-acyl migration pathway. nih.govchemrxiv.org By calculating the activation energies (the energy difference between the reactant and the transition state) for each path, researchers can predict which mechanism is kinetically favored. nih.govuq.edu.au For instance, a study on the photoreactivity of N-acetyl-7-nitroindolines identified multiple transition states on the excited-state potential energy surface, allowing for a detailed comparison of different mechanistic possibilities. researchtrends.net

Table 3: Example of Calculated Activation Energies for Competing Reaction Pathways This table is a hypothetical representation for a substituted nitroindoline system, based on findings for related compounds. nih.gov

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Kinetic Favorability
CyclizationTS115.5Less Favored
Nitro-Acyl MigrationTS214.4More Favored

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and charge distribution of this compound provides deep insights into its chemical reactivity, intermolecular interactions, and physical properties. These properties are investigated through a combination of experimental high-resolution X-ray diffraction and theoretical quantum chemical calculations. univ-lorraine.frresearchgate.net

A powerful method for analyzing the experimental and theoretical electron density is the Quantum Theory of Atoms in Molecules (QTAIM). This approach partitions the molecule into atomic basins and analyzes the topology of the electron density, ρ(r). Critical points in the electron density, particularly bond critical points (BCPs) found between two bonded atoms, are of special interest. The values of the electron density (ρ_b) and its Laplacian (∇²ρ_b) at a BCP reveal the nature of the chemical bond.

Charge-density studies on the closely related 1-nitroindoline have provided detailed information about its bonding characteristics. univ-lorraine.frresearchgate.net For example, the analysis of the N-N and N-O bonds in the nitro group reveals their bond orders, which reflect the degree of electron density overlap. univ-lorraine.fr The N-N bond length of approximately 1.35 Å in a similar compound indicates some double-bond character. researchgate.net Furthermore, the analysis can quantify the inductive effect of the nitro group on the aromatic ring. univ-lorraine.fr The distribution of electron-rich and electron-poor regions can be visualized through mapping the electrostatic potential, which helps explain intermolecular interactions like crystal packing. researchgate.net

Table 4: Representative Topological Properties at Bond Critical Points (BCPs) for 1-Nitroindoline Data adapted from theoretical calculations on 1-nitroindoline. univ-lorraine.fr ρ(r) is the electron density and ∇²ρ(r) is its Laplacian.

Bondρ(r) (eÅ⁻³)∇²ρ(r) (eÅ⁻⁵)Bond Character
N-N (nitro group)2.75+8.5Polar Covalent
N-O (nitro group)3.10-15.2Polar Covalent
C-C (aromatic)1.70-14.5Shared Interaction (Covalent)
C-N (ring)1.55-12.0Shared Interaction (Covalent)

Synthetic Applications and Advanced Derivative Chemistry of the 1 Methyl 6 Nitroindoline Scaffold

Role as a Precursor in Natural Product Analog Synthesis

The inherent reactivity of the indole (B1671886) nucleus and its derivatives makes it a cornerstone in the synthesis of natural products and their analogs. The 1-methyl-6-nitroindoline scaffold, after aromatization to its indole form, provides a strategic starting point for constructing complex molecular architectures, particularly those requiring substitution at the 2, 3, and 6 positions.

Building Block for 2,3,6-Trisubstituted Indole Derivatives

The synthesis of 2,3,6-trisubstituted indoles is a significant challenge in organic synthesis, yet crucial for accessing a wide range of biologically active compounds. Research on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, demonstrates a powerful strategy that is applicable to the this compound scaffold. nii.ac.jpcore.ac.ukclockss.org This analog has proven to be an excellent electrophile, reacting regioselectively at the C2 position with a variety of nucleophiles. nii.ac.jpclockss.org

The synthetic utility of this compound would begin with its dehydrogenation to form 1-methyl-6-nitroindole. Subsequently, a Vilsmeier-Haack reaction can introduce a formyl group at the C3 position, yielding 1-methyl-6-nitroindole-3-carbaldehyde. nii.ac.jp The presence of the electron-withdrawing nitro group at the C6 position and the aldehyde at the C3 position, combined with the N-methyl group, activates the C2 position for nucleophilic substitution. This allows for the introduction of a wide array of substituents by reacting the intermediate with various nitrogen, sulfur, or carbon-centered nucleophiles. nii.ac.jpclockss.org This methodology provides a robust pathway to diverse 2,3,6-trisubstituted indoles, which are key intermediates for complex natural product analogs.

Intermediate in the Formation of Fused Heterocyclic Systems (e.g., pyrimido[1,2-a]indole)

Fused heterocyclic systems containing the indole moiety are prevalent in many natural products and pharmaceutically important molecules. thieme.de The this compound scaffold is a valuable precursor for constructing such systems, particularly pyrimido[1,2-a]indoles.

One established route involves the conversion of a 1-methoxy-6-nitroindole-3-carbaldehyde intermediate. clockss.org For example, reaction with a substituted acetonitrile derivative in the presence of a base like potassium tert-butoxide can initiate a cascade reaction. The process involves an initial nucleophilic attack at the C2 position, followed by an intramolecular cyclization of the indole nitrogen onto the nitrile group, ultimately forming the fused pyrimidine ring. clockss.org This strategy has been successfully used to produce novel pyrimido[1,2-a]indole derivatives. nii.ac.jpclockss.org

An alternative approach involves leveraging the nitro group. The this compound can be aromatized and its nitro group subsequently reduced to form 1-methyl-6-aminoindole. This amino group serves as a nucleophilic handle for building the fused pyrimidine ring through condensation reactions with appropriate 1,3-dielectrophiles, a common strategy in the synthesis of pyrimidines. General methods for the synthesis of pyrimido[1,2-a]indoles often start from 2-aminoindoles, highlighting the importance of functionalizing the indole core to enable such cyclizations. osi.lv

Engineering of Advanced Organic Materials through Derivatization

The unique electronic structure of this compound derivatives, featuring a donor-π-acceptor (D-π-A) system, makes them promising candidates for advanced organic materials. The indoline (B122111) nitrogen acts as an electron donor, the aromatic system serves as the π-bridge, and the nitro group functions as a potent electron acceptor. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for applications in nonlinear optics and sensing. nih.govrsc.org

This ICT character is strongly suggested by studies on related nitroaromatic compounds, which exhibit significant solvatochromism—a change in the absorption or emission spectra with the polarity of the solvent. nih.govnih.gov This phenomenon arises because the charge distribution in the excited state is different from that in the ground state. Polar solvents stabilize the more polar excited state, leading to a red-shift in the emission spectrum. The extent of this shift can be correlated with solvent polarity, allowing these molecules to function as environmental sensors. rsc.org By systematically modifying the this compound scaffold—for instance, by introducing additional substituents on the aromatic ring or altering the π-conjugated system—it is possible to tune the ICT process. This tuning can optimize the molecule's photophysical properties for specific applications, such as in the development of fluorescent probes for microenvironments or as components in optoelectronic devices. nih.gov

Design of Chemical Probes and Ligands for Molecular Recognition Studies

The modifiable and electronically sensitive nature of the this compound scaffold makes it an excellent template for designing chemical probes and ligands for molecular recognition studies. By focusing on scaffold modification, one can systematically alter its properties to study structure-property relationships and the effects of specific substitutions on molecular interactions.

Structure-Activity/Property Relationship (SAR/SPR) Studies on Modified Scaffolds

Structure-Property Relationship (SPR) studies are crucial for the rational design of functional molecules. For the this compound scaffold, such studies would involve synthesizing a library of derivatives with systematic variations and evaluating the impact on their photophysical or binding properties. The key molecular features to vary include the nature of substituents on the aromatic ring and the group on the indoline nitrogen.

The electronic properties of the scaffold are highly sensitive to these modifications. For example, adding an electron-donating group (e.g., -OCH₃) to the aromatic ring would enhance the donor capacity of the system, likely leading to a red-shift in the absorption and emission spectra. Conversely, an additional electron-withdrawing group (e.g., -CN) would have the opposite effect. These predictable changes in electronic structure directly influence properties like solvatochromism and fluorescence quantum yield. mdpi.comnih.gov

Below is a table illustrating hypothetical SPR trends for derivatives of 1-methyl-6-nitroindole, based on established principles of physical organic chemistry.

Modification to Scaffold Position of Modification Expected Effect on ICT Predicted Change in λmax (Emission)
Add Electron-Donating Group (-OCH₃)C4IncreaseBathochromic Shift (Red Shift)
Add Electron-Withdrawing Group (-CN)C4DecreaseHypsochromic Shift (Blue Shift)
Add Electron-Donating Group (-OCH₃)C7IncreaseBathochromic Shift (Red Shift)
Replace N-Methyl with N-AcetylN1DecreaseHypsochromic Shift (Blue Shift)
Extend π-conjugation (e.g., styryl group)C5IncreaseSignificant Bathochromic Shift

These relationships allow for the fine-tuning of the scaffold to create probes with specific spectral properties tailored for particular molecular recognition events.

Exploration of N-Substitution Effects on Scaffold Properties and Interactions

Varying the N-substituent can modulate the electron-donating strength of the indoline nitrogen, which directly impacts the efficiency of the intramolecular charge transfer to the C6-nitro group. mdpi.com For example, replacing the methyl group with a longer alkyl chain might have a minor electronic effect but could introduce steric hindrance, affecting how the molecule binds to a target. nih.gov Conversely, replacing the methyl group with a strong electron-withdrawing group, such as an acetyl or a tosyl group, would significantly decrease the electron-donating ability of the nitrogen. This would weaken the ICT character, leading to a blue-shift in its spectral properties and altering its reactivity in synthetic applications. mdpi.comorganic-chemistry.org These modifications are crucial for designing ligands where the nitrogen atom's interaction, either through hydrogen bonding or coordination, is key to the recognition process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.